molecular formula C10H6F12O2 B1329571 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate CAS No. 2993-85-3

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

Cat. No. B1329571
CAS RN: 2993-85-3
M. Wt: 386.13 g/mol
InChI Key: QJEJDNMGOWJONG-UHFFFAOYSA-N
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Description

The compound "2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate" is a fluorinated acrylate monomer. Fluorinated acrylates are known for their unique properties, such as low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics, which make them valuable in various high-tech applications .

Synthesis Analysis

The synthesis of fluorinated acrylates typically involves the polymerization of fluorinated monomers. Controlled synthesis methods such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been used to polymerize heptadecafluorodecyl acrylate (a related fluorinated acrylate) and copolymerize it with other monomers like 2-hydroxyethyl acrylate, resulting in well-defined copolymers with specific end groups . Similarly, other fluorinated acrylates have been synthesized using acrylyl chloride or acrylic acid in combination with perfluoroacetic anhydride .

Molecular Structure Analysis

While the specific molecular structure of "2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate" is not detailed in the provided papers, related compounds such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate have been characterized by crystallography, revealing their molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated acrylates can undergo various chemical reactions, including copolymerization with other monomers to form side-chain polymers . They can also participate in hydrohydroxyalkylation reactions catalyzed by ruthenium to form lactones, demonstrating their reactivity and potential for creating complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acrylates are influenced by the presence of fluorine atoms. These compounds exhibit low surface energy, making them suitable for applications requiring non-stick surfaces. Their thermal stability and resistance to chemicals and weathering make them ideal for outdoor applications. The fluorinated side chains also contribute to a low refractive index, which is beneficial in optical materials. The self-organization characteristics of these polymers are useful in creating ordered structures at the nanoscale .

Scientific Research Applications

Copolymer Synthesis and Fabric Application

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA) is used in the synthesis of fluorine-containing acrylate copolymers. These copolymers, synthesized via atom transfer radical polymerization, are applied to dyed polyester microfiber fabric, enhancing shade darkening effects and improving color yield, indicating their potential in textile applications (Xie, Hou, & Shi, 2008).

Waterborne Polyurethane Formulation

A novel fluorinated diol, synthesized from DFHA, was used to create waterborne fluorinated polyurethane emulsions. These emulsions showed enhanced thermal stability, mechanical properties, and resistance to water and organic solvents, suggesting their use in coatings and other protective applications (Li et al., 2015).

Chemical Vapor Deposition for Film Creation

DFHA is utilized in initiated chemical vapor deposition (iCVD) to create copolymer films with glycidyl methacrylate. These films demonstrate improved mechanical properties and low surface energy, making them suitable for applications requiring durable, low-energy surfaces (Mao & Gleason, 2006).

Surface Coating and Self-Cleaning Properties

Fluorine-modified acrylate resins containing DFHA exhibit self-cleaning properties, ideal for protective coatings. These coatings, due to their high contact angles and low sliding angles, are advantageous for self-cleaning applications (Yang et al., 2014).

Safety And Hazards

DFHA may cause skin irritation (H315) and serious eye irritation (H319) . After handling, it’s recommended to wash skin thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, wash with plenty of water (P302 + P352). If eye irritation persists, seek medical attention (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. If contact lenses are worn and can be easily removed, remove them and continue rinsing (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, seek medical attention (P332 + P313).

Future Directions

DFHA is a fluorous functional monomer that is majorly used in surface functionalization . It can also be utilized in the chemical vapor deposition process for the synthesis of nanomaterials . This suggests potential applications in the development of new materials and technologies.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F12O2/c1-2-4(23)24-3-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJDNMGOWJONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26246-67-3
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26246-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80184039
Record name (6H-Perfluorohexyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

CAS RN

2993-85-3
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2993-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002993853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6H-Perfluorohexyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Zhang, J Ou, Y Wei, H Wang, Z Liu, H Zou - Journal of Chromatography A, 2016 - Elsevier
A hybrid fluorous monolithic column was simply prepared via photo-initiated free radical polymerization of an acrylopropyl polyhedral oligomeric silsesquioxane (acryl-POSS) and a …
Number of citations: 21 www.sciencedirect.com
Y Mao, KK Gleason - Macromolecules, 2006 - ACS Publications
Copolymer films of glycidyl methacrylate (GMA) with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate (DFHA) and with (perfluoroalkyl)ethyl methacrylate (PFEMA) were synthesized …
Number of citations: 73 pubs.acs.org
Y Mao, NM Felix, PT Nguyen, CK Ober… - Chemical Vapor …, 2006 - Wiley Online Library
Resist layers sensitive to electron‐beam (e‐beam) exposure and developable in supercritical carbon dioxide (scCO 2 ) can be synthesized by initiated CVD (iCVD), resulting in an all‐…
Number of citations: 21 onlinelibrary.wiley.com
Y Huang, H Li, M Bai, X Huang - Analytica chimica acta, 2018 - Elsevier
Efficient extraction of perfluorocarboxylic acids (PFCAs) is a key step for the accurate and sensitive determination of PFCAs due to their low concentration and the complexity of sample …
Number of citations: 45 www.sciencedirect.com
SM Igumnov, VI Sokolov, VK Men'shikov… - Doklady …, 2012 - researchgate.net
IGUMNOV et al. pentene (2 1) and 1, 4 dibromo 2 butene (2 2), we attempted to develop the general methodology of syn thesis of previously unknown 1 perfluoroalkyl 1, 3 butadienes (2 …
Number of citations: 10 www.researchgate.net
Y Huang, X Huang - Journal of Chromatography A, 2017 - Elsevier
A new type of highly fluorinated monolith (HFM) was fabricated and used as adsorbent of multiple monolithic fiber solid-phase microextraction (MMF-SPME). To prepare the HFM, a …
Number of citations: 11 www.sciencedirect.com
S Maji, S Pradhan, K Pidiyara, S Maiti… - Advanced Synthesis …, 2023 - Wiley Online Library
This work describes the palladium(II)‐catalyzed regioselective C8‐H olefination of 1‐naphthamides. Interestingly, naphthamide fused lactam 2,3‐dihydro‐1H‐benzo[de]isoquinolin‐1‐…
Number of citations: 0 onlinelibrary.wiley.com
AD Asandei, G Saha - Polym. Prepr, 2007 - researchgate.net
The ability of living radical polymerization (LRP) to control molecular weight and polydispersity via a reversible termination of propagating chains has enabled its wide applications in …
Number of citations: 9 www.researchgate.net
J Upadhyay, CO Bounds, N Totaro, S Thakuri… - European Polymer …, 2020 - Elsevier
Poly(dimethylsiloxane) (PDMS) is one of the dominant polymeric hydrophobic materials that has been widely used in microfluidic devices. Here, we employed amine-catalyzed thiol-…
Number of citations: 3 www.sciencedirect.com
H Tang, Y Gou, Z Yan, Q Hu, F Zhang, Q Xiao… - Microporous and …, 2020 - Elsevier
Functionalized porous polymeric materials have a good potential for adsorption application owing to their abundant porosity, group tunability and chemical stability. Up to now, few …
Number of citations: 4 www.sciencedirect.com

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